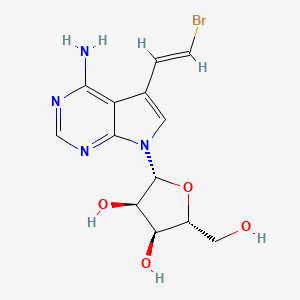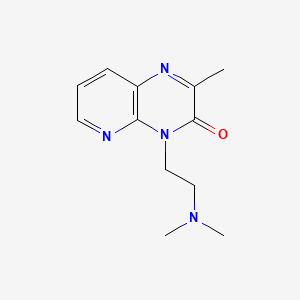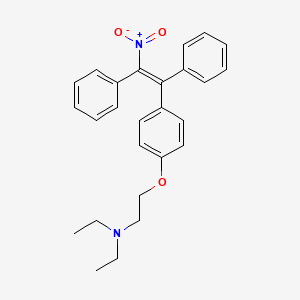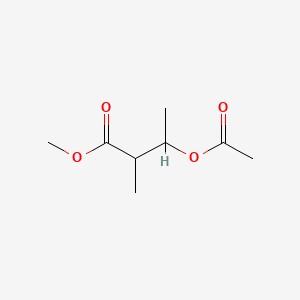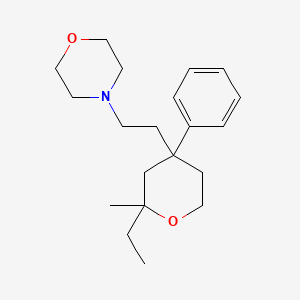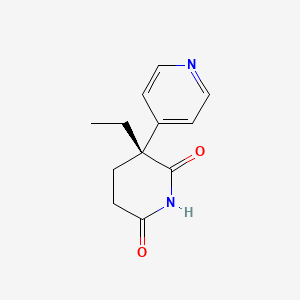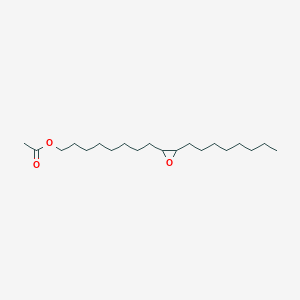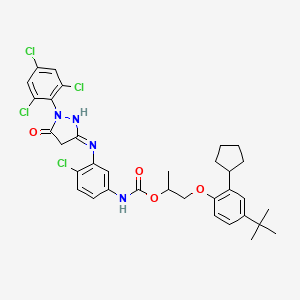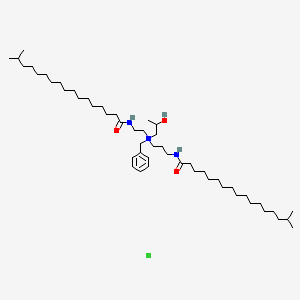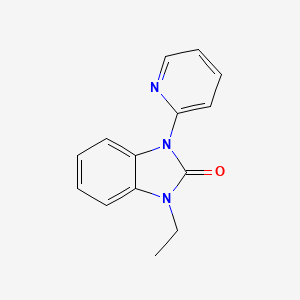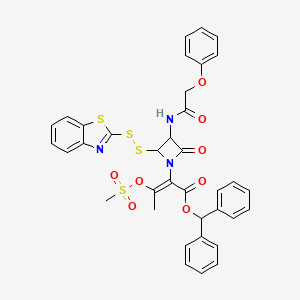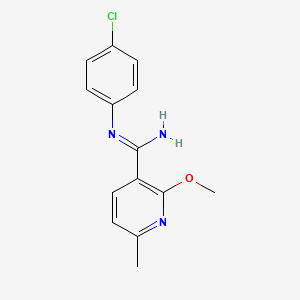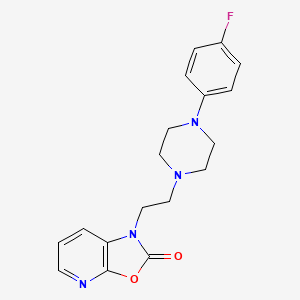
Oxazolo(5,4-b)pyridin-2(1H)-one, 1-(2-(4-(4-fluorophenyl)-1-piperazinyl)ethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxazolo(5,4-b)pyridin-2(1H)-one, 1-(2-(4-(4-fluorophenyl)-1-piperazinyl)ethyl): is a complex organic compound belonging to the class of oxazolo[5,4-b]pyridines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxazolo[5,4-b]pyridin-2(1H)-one derivatives typically involves multi-step organic reactions. One common approach is the cyclization of appropriately substituted pyridine derivatives under acidic or basic conditions. The reaction conditions often require the use of strong acids or bases, and the presence of a suitable solvent to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow chemistry to ensure efficiency and consistency. The use of catalysts, such as palladium or other transition metals, can enhance the reaction rates and yields. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Oxazolo[5,4-b]pyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: : Conversion of the compound to its corresponding oxo derivatives.
Reduction: : Reduction of the oxazole ring to form amines or other reduced derivatives.
Substitution: : Replacement of substituents on the pyridine or oxazole rings with different functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: : Various nucleophiles and electrophiles are employed, depending on the desired substitution pattern.
Major Products Formed
The major products formed from these reactions include various oxo- and amino-derivatives, as well as substituted oxazolo[5,4-b]pyridines with different functional groups.
Scientific Research Applications
Chemistry and Biology
Oxazolo[5,4-b]pyridin-2(1H)-one derivatives are extensively studied for their biological activities. They exhibit a range of bioactivities, including antiviral, antibacterial, antifungal, anti-inflammatory, and anticancer properties. These compounds are also investigated for their potential use as enzyme inhibitors and receptor modulators.
Medicine and Industry
In the medical field, these derivatives are explored for their therapeutic potential in treating various diseases. They are also used in the development of new drugs and pharmaceuticals. In the chemical industry, oxazolo[5,4-b]pyridin-2(1H)-one derivatives serve as intermediates in the synthesis of more complex molecules.
Mechanism of Action
The mechanism by which oxazolo[5,4-b]pyridin-2(1H)-one exerts its effects involves interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
Oxazolo[4,5-b]pyridine-2(3H)-thione
Furopyridines
Thienopyridines
Pyrrolopyridines
Oxadiazolopyridines
Uniqueness
Oxazolo[5,4-b]pyridin-2(1H)-one is unique due to its specific structural features, such as the fused pyridine ring system and the presence of the oxazole moiety
Properties
CAS No. |
142714-62-3 |
|---|---|
Molecular Formula |
C18H19FN4O2 |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
1-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-[1,3]oxazolo[5,4-b]pyridin-2-one |
InChI |
InChI=1S/C18H19FN4O2/c19-14-3-5-15(6-4-14)22-11-8-21(9-12-22)10-13-23-16-2-1-7-20-17(16)25-18(23)24/h1-7H,8-13H2 |
InChI Key |
KVTGBLJGLWOMBV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCN2C3=C(N=CC=C3)OC2=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


